4-Amino-3-phenylbutan-1-ol
Overview
Description
4-Amino-3-phenylbutan-1-ol is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . The compound is an oil at room temperature .
Molecular Structure Analysis
The InChI code for 4-Amino-3-phenylbutan-1-ol is1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
. The canonical SMILES representation is C1=CC=C(C=C1)C(CCO)CN
. Physical And Chemical Properties Analysis
4-Amino-3-phenylbutan-1-ol has a molecular weight of 165.23 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 165.115364102 g/mol . The topological polar surface area is 46.2 Ų . The compound has a complexity of 110 .Scientific Research Applications
Pharmacological Research
4-Amino-3-phenylbutan-1-ol has been studied for its potential pharmacological effects. It is structurally related to compounds that exhibit central nervous system activity, which makes it a candidate for the development of new therapeutic agents . Its analogs are known to interact with GABAergic systems, suggesting possible applications in treating conditions like epilepsy, neuropathic pain, and anxiety disorders .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. It has been used in the preparation of various organic compounds, including pharmaceuticals . Its reactivity with other chemical agents allows for the creation of diverse molecular structures, which can be tailored for specific functions or activities.
Biological Activity Studies
Researchers have explored the biological activity of 4-Amino-3-phenylbutan-1-ol due to its structural similarity to bioactive compounds. It has been used in assays to understand its interaction with biological receptors and enzymes. These studies help in the design of new drugs with improved efficacy and reduced side effects.
Analytical Chemistry
As a standard in analytical chemistry, 4-Amino-3-phenylbutan-1-ol is utilized to calibrate instruments like HPLC and LC-MS . Its known properties provide a benchmark for measuring the presence and concentration of similar compounds in complex mixtures.
Safety and Regulatory Studies
Understanding the safety profile of chemical compounds is crucial. 4-Amino-3-phenylbutan-1-ol has been subject to safety assessments to determine its hazard statements, precautionary statements, and proper handling procedures . This information is vital for researchers and industries to comply with safety regulations and ensure safe handling and usage.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-amino-3-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXXZZHXOYACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590748 | |
Record name | 4-Amino-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-phenylbutan-1-ol | |
CAS RN |
41175-40-0 | |
Record name | 4-Amino-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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